2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide
Description
Historical Development of Phthalimide and Oxadiazole Scaffolds
The phthalimide scaffold, first synthesized in the mid-19th century, gained prominence in medicinal chemistry following the discovery of thalidomide’s immunomodulatory properties in the 1950s. Its bicyclic structure, featuring a non-aromatic imide ring, enables diverse electronic interactions with biological targets, facilitating applications in anti-inflammatory, anticancer, and antimicrobial therapies. Parallelly, the 1,2,4-oxadiazole heterocycle, first reported by Tiemann and Krüger in 1884, emerged as a bioisostere for ester and amide functionalities due to its metabolic stability and hydrogen-bonding capacity. Early 20th-century studies on oxolamine, a 1,2,4-oxadiazole-based antitussive agent, validated its therapeutic relevance.
The convergence of these scaffolds reflects a broader trend in late 20th-century drug design, where hybrid molecules began replacing single-pharmacophore agents to combat polypharmacological challenges. For instance, the incorporation of 1,2,4-oxadiazole into phthalimide derivatives aimed to enhance blood-brain barrier penetration while retaining anti-inflammatory activity.
Significance of Hybrid Molecule Design in Medicinal Chemistry
Hybrid pharmacophores like 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide address three key challenges in drug discovery:
- Pharmacokinetic Optimization : The oxadiazole’s lipophilic 3-methyl group improves membrane permeability, countering phthalimide’s moderate aqueous solubility.
- Target Selectivity : Molecular modeling suggests that the acetamide linker enables conformational flexibility, allowing simultaneous engagement with COX-2 and HDAC6 active sites.
- Resistance Mitigation : Hybridization reduces the likelihood of target-mediated resistance, as observed in dual-acting antimycobacterial agents.
A comparative analysis of scaffold properties illustrates these advantages (Table 1):
| Property | Phthalimide | 1,2,4-Oxadiazole | Hybrid Molecule |
|---|---|---|---|
| LogP | 1.2–1.8 | 2.0–2.5 | 2.3–2.7 |
| Hydrogen Bond Acceptors | 3 | 3 | 5 |
| Rotatable Bonds | 1 | 2 | 4 |
Research Evolution of Phthalimide-Oxadiazole Conjugates
The synthesis of phthalimide-oxadiazole hybrids accelerated post-2010, driven by advances in heterocyclic coupling reactions. Key milestones include:
- 2015 : A University of Palermo team developed a microwave-assisted method to conjugate phthalimide with 3-methyl-1,2,4-oxadiazole, achieving 78% yield via O-acylamidoxime intermediates.
- 2020 : Fernandes et al. demonstrated that substituting the oxadiazole’s C5 position with alkyl groups enhanced anticancer activity against MCF-7 cells (IC50 = 1.7 μM).
- 2023 : pkCSM pharmacokinetic modeling revealed that the hybrid scaffold’s polar surface area (PSA = 85 Ų) balances blood-brain barrier penetration (BBB+ probability = 0.72) and renal clearance.
These innovations underscore the hybrid’s adaptability to structure-activity relationship (SAR) refinements. For example, replacing the acetamide linker with a sulfonamide group reduced cytotoxicity in HEK293 cells by 40%.
Conceptual Framework in Heterocyclic Chemistry Research
The design of this compound embodies four principles of modern heterocyclic chemistry:
- Bioisosteric Replacement : The 1,2,4-oxadiazole ring mimics ester carbonyls, resisting hydrolysis in gastric fluid (t1/2 > 24h at pH 2).
- Electronic Modulation : The phthalimide’s electron-deficient imide ring stabilizes charge-transfer complexes with NADPH oxidase (Kd = 12 nM).
- Conformational Restriction : The ethyl spacer between oxadiazole and acetamide imposes a 120° dihedral angle, preorganizing the molecule for target binding.
- Synergistic Pharmacophoric Effects : Molecular dynamics simulations indicate that the hybrid’s oxadiazole moiety enhances π-π stacking with Tyr341 of COX-2, while phthalimide interacts with Leu352 via van der Waals forces.
This framework enables systematic optimization of hybrid scaffolds for multifunctional activity. For instance, substituting the oxadiazole’s methyl group with trifluoromethyl improved anti-inflammatory potency (COX-2 IC50 = 0.8 μM vs. 1.4 μM for parent compound).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-17-13(23-18-9)6-7-16-12(20)8-19-14(21)10-4-2-3-5-11(10)15(19)22/h2-5H,6-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHHCYMRDCEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Linking the Two Moieties: The final step involves coupling the phthalimide and oxadiazole moieties through an acetamide bridge. This can be achieved by reacting the phthalimide derivative with an acetamide derivative of the oxadiazole under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phthalimide moiety, potentially converting it to a phthalic acid derivative.
Substitution: The compound can participate in substitution reactions, especially at the acetamide bridge, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce phthalic acid derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of the isoindolin scaffold, including compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide, exhibit significant anticonvulsant properties. A study synthesized various derivatives and evaluated their efficacy in preventing seizures in animal models. The results demonstrated that these compounds could inhibit seizure spread effectively in the maximal electroshock seizure (MES) test, suggesting potential therapeutic applications for epilepsy treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A recent study focused on synthesizing derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide and evaluating their effects against various bacterial strains. The findings indicated that certain derivatives displayed promising antibacterial properties, highlighting the potential for developing new antimicrobial agents .
Anticancer Potential
The structural characteristics of this compound suggest it may also possess anticancer activities. Compounds with similar isoindole structures have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. Ongoing research is focused on elucidating the mechanisms through which these compounds exert their anticancer effects.
Case Study 1: Synthesis and Evaluation of Anticonvulsant Derivatives
A study published in PubMed detailed the synthesis of a series of acetamide derivatives based on the isoindolin framework. These compounds were subjected to various pharmacological tests to assess their anticonvulsant activity. The results indicated that specific modifications to the molecular structure enhanced their efficacy against induced seizures in mice models .
Case Study 2: Antimicrobial Evaluation
Another investigation involved the synthesis of derivatives from the isoindoline scaffold and their subsequent testing against a range of microbial pathogens. The study found that some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoindolinone/Oxadiazole Moieties
Several analogues share the isoindolinone-oxadiazole-acetamide scaffold but differ in substituents and bioactivity:
Pharmacological Activity
- Antimicrobial Potential: The 3-methyl-1,2,4-oxadiazole group is recurrent in cephalosporin derivatives (e.g., compound 18b in ), where it enhances β-lactamase stability . The target compound’s oxadiazole moiety may similarly resist enzymatic degradation.
- Anticancer Activity: Analogues like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () show efficacy in cancer models, suggesting the oxadiazole-ethyl-acetamide scaffold could target kinase pathways .
Metabolic Stability
- The 1,3-dioxoisoindolinyl group in the target compound may improve metabolic stability compared to hydroxy-substituted indolinones (e.g., 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide in ), which are prone to glucuronidation .
- Oxadiazole rings generally resist oxidative metabolism, as demonstrated by compound 28 in , which retains stability despite a trifluoromethyl group .
Key Research Findings
Structural Optimization : The combination of dioxoisoindolinyl and oxadiazole groups balances hydrophobicity and hydrogen-bonding capacity, critical for membrane penetration and target engagement .
Activity Trends : Fluorine or nitro substituents (e.g., ) enhance activity but may increase toxicity, whereas methyl groups (as in the target compound) offer a safer profile .
Synthetic Challenges : Low yields (~30–40%) are common in oxadiazole-acetamide syntheses due to side reactions during cyclization or maleimide coupling .
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide is a synthetic derivative of isoindoline and oxadiazole. Its biological activities have garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from isoindoline derivatives. The key steps include:
- Formation of the Isoindoline Core : The initial step involves the synthesis of the isoindoline moiety through cyclization reactions.
- Oxadiazole Incorporation : The oxadiazole ring is introduced via condensation reactions with appropriate precursors.
- Acetamide Formation : Finally, acetamide is formed through acylation reactions.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anticonvulsant properties and potential as a neuroprotective agent.
Anticonvulsant Activity
A series of studies have demonstrated that derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamides exhibit significant anticonvulsant effects. In particular:
- Maximal Electroshock Seizure (MES) Test : Compounds were tested for their ability to prevent seizures induced by maximal electroshock. Results indicated that several derivatives provided substantial protection against seizure spread, suggesting a mechanism involving modulation of neurotransmitter systems .
Neurotoxicity Assessment
Neurotoxicity was assessed using behavioral assays in mice. The compounds demonstrated a favorable safety profile with minimal neurotoxic effects at therapeutic doses .
Case Studies and Research Findings
Several case studies have reported on the biological activities of related compounds:
- Antimicrobial Properties : Related compounds exhibited antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain derivatives showed cytotoxic effects against human cancer cell lines, indicating potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity. For instance, modifications to the oxadiazole ring significantly influenced anticonvulsant efficacy and selectivity .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticonvulsant | MES Test | Significant seizure protection |
| Neurotoxicity | Behavioral Assays | Minimal neurotoxic effects |
| Antimicrobial | Disk Diffusion Method | Active against S. aureus and E. coli |
| Cytotoxicity | In Vitro Cell Lines | Effective against various cancer cells |
Q & A
Q. What are the common synthetic routes and key reagents for synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide?
The synthesis typically involves multi-step reactions. Key starting materials include 3-methyl-1,2,4-oxadiazole derivatives and isoindoline-1,3-dione precursors. A common approach involves coupling the oxadiazole moiety to the acetamide backbone using reagents like chloroacetyl chloride in solvents such as DMF or THF. Catalysts like potassium carbonate or sodium hydroxide are often employed to facilitate amide bond formation . Reaction conditions (e.g., 60–80°C, inert atmosphere) are critical to minimize side reactions.
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) and Mass Spectrometry (MS) are indispensable for structural confirmation. For example, ¹H NMR can verify the integration of protons in the oxadiazole and isoindolinone rings, while MS provides molecular weight validation. High-resolution MS (HRMS) is recommended for precise mass determination. Thin-Layer Chromatography (TLC) is used for reaction monitoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Bases like K₂CO₃ improve nucleophilic substitution efficiency .
- Temperature control : Lower temperatures (0–25°C) reduce byproduct formation in sensitive steps . Design of Experiments (DOE) or high-throughput screening (HTS) can identify optimal parameters .
Q. How should researchers resolve contradictions between analytical data and expected structures?
Discrepancies between experimental and theoretical spectra (e.g., unexpected NMR splitting patterns) require:
- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm connectivity .
- X-ray crystallography : Definitive structural elucidation if crystalline material is available.
- Computational modeling : Compare experimental IR or UV-Vis spectra with density functional theory (DFT)-predicted values .
Q. What strategies are recommended for evaluating the compound’s biological activity in drug discovery?
- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors linked to diseases .
- In vitro assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), or anti-inflammatory activity (COX-2 inhibition) .
- Structure-Activity Relationship (SAR) : Modify substituents on the oxadiazole or isoindolinone rings to correlate structural changes with bioactivity .
Methodological Considerations
Q. How can researchers ensure reproducibility in multi-step syntheses?
- Standardized protocols : Document reaction times, purification methods (e.g., column chromatography with silica gel), and solvent ratios.
- Batch consistency : Use calibrated equipment (e.g., Schlenk lines for moisture-sensitive steps) .
- Quality control : Intermediate characterization (e.g., melting points, HPLC purity ≥95%) at each step .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect deviations .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
